Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl-
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Overview
Description
Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction between an aryl aldehyde and 2-aminopyridine . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for imidazo(1,2-a)pyridine derivatives often involve large-scale multicomponent reactions and oxidative coupling reactions. These methods are designed to maximize yield and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Substitution reactions are facilitated by transition metal catalysis.
Common Reagents and Conditions
Common reagents include iodine, transition metals, and metal-free oxidizing agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various functionalized imidazo(1,2-a)pyridine derivatives, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in tuberculosis, thereby exerting its antibacterial effects . The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural characteristics.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Uniqueness
Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its nitroso group, in particular, is responsible for its potent antibacterial and anticancer properties .
Properties
CAS No. |
364043-75-4 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
8-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O/c1-10-6-5-9-17-13(10)15-12(14(17)16-18)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
SBHIZJZPZKBXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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